molecular formula C10H12 B14683563 1,2,3,3A-Tetrahydroazulene CAS No. 33877-87-1

1,2,3,3A-Tetrahydroazulene

Cat. No.: B14683563
CAS No.: 33877-87-1
M. Wt: 132.20 g/mol
InChI Key: FJIPMVPOTCVXRR-UHFFFAOYSA-N
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Description

1,2,3,3A-Tetrahydroazulene is an organic compound with the molecular formula C10H12 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color The structure of this compound consists of a fused ring system, which includes a seven-membered ring and a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,3A-Tetrahydroazulene can be synthesized through several methods. One common approach involves the ring-enlargement of indanes using carbene adduct intermediates . This method allows for the construction of functionalized hydroazulene skeletons, which are key components in many natural products and novel liquid-crystalline materials.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3,3A-Tetrahydroazulene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups into the molecule.

Scientific Research Applications

1,2,3,3A-Tetrahydroazulene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,3A-Tetrahydroazulene involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and mechanisms depend on the specific derivatives and their functional groups.

Comparison with Similar Compounds

Similar Compounds

    Azulene: The parent compound of 1,2,3,3A-Tetrahydroazulene, known for its aromatic properties and deep blue color.

    Hydroazulenes: Compounds with similar ring structures but different degrees of hydrogenation.

    Indanes: Precursors used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific ring structure and the potential for functionalization. This makes it a valuable compound for synthesizing novel materials and studying complex chemical reactions.

Properties

CAS No.

33877-87-1

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

1,2,3,3a-tetrahydroazulene

InChI

InChI=1S/C10H12/c1-2-5-9-7-4-8-10(9)6-3-1/h1-3,5-6,9H,4,7-8H2

InChI Key

FJIPMVPOTCVXRR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC=CC=C2C1

Origin of Product

United States

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